1-Chloro-3-methyl-2-butene

Atmospheric chemistry Gas-phase kinetics Structure-reactivity relationships

1-Chloro-3-methyl-2-butene (prenyl chloride; γ,γ-dimethylallyl chloride) is a C₅ allylic chloride bearing a terminal chlorine on a 3-methyl-2-butenyl framework. It serves as a critical prenylating agent in terpene, aroma chemical, and pharmaceutical intermediate synthesis, most notably in the total synthesis of geraniol and hyperforin.

Molecular Formula C5H9Cl
Molecular Weight 104.58 g/mol
CAS No. 503-60-6
Cat. No. B146958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-methyl-2-butene
CAS503-60-6
Synonyms1,1-Dimethyl-3-chloro-1-propene;  2-Methyl-4-chloro-2-butene;  3,3-Dimethylallyl Chloride;  3-Methyl-1-chloro-2-butene;  3-Methyl-2-butenyl Chloride;  3-Methylcrotyl Chloride;  4-Chloro-2-methyl-2-butene;  Isoprenyl Chloride;  Prenyl Chloride;  γ,γ-Dimethylal
Molecular FormulaC5H9Cl
Molecular Weight104.58 g/mol
Structural Identifiers
SMILESCC(=CCCl)C
InChIInChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3
InChIKeyJKXQKGNGJVZKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER;  SOL IN ALCOHOL, ETHER, ACETONE;  VERY SOL IN CHLOROFORM

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-methyl-2-butene (CAS 503-60-6): Allylic Chloride Procurement & Selection Guide


1-Chloro-3-methyl-2-butene (prenyl chloride; γ,γ-dimethylallyl chloride) is a C₅ allylic chloride bearing a terminal chlorine on a 3-methyl-2-butenyl framework [1]. It serves as a critical prenylating agent in terpene, aroma chemical, and pharmaceutical intermediate synthesis, most notably in the total synthesis of geraniol and hyperforin [1][2]. The compound is supplied commercially as a colorless to pale yellow liquid, typically at ≥95% purity stabilized with potassium carbonate to suppress dehydrohalogenation .

Why Generic Allylic Chlorides Cannot Substitute for 1-Chloro-3-methyl-2-butene in Prenylation Chemistry


The methyl substitution pattern on the allylic framework of 1-chloro-3-methyl-2-butene confers regiochemical outcomes fundamentally different from those of unsubstituted allyl chloride, crotyl chloride, or methallyl chloride. These differences manifest quantifiably in SN1/SN2′ product distributions, gas-phase ozone reactivity, and synthetic yield in prenyl halide preparation [1][2]. Attempted substitution with the tertiary isomer 1,1-dimethylallyl chloride produces divergent solvolysis kinetics and product ratios, while replacement with prenyl bromide or iodide incurs measurable yield penalties in isoprene hydrohalogenation [1][3]. The evidence below establishes that the specific structure—not merely the allylic chloride functional group—determines performance across multiple dimensions.

Quantitative Differentiation Evidence for 1-Chloro-3-methyl-2-butene Against Closest Analogs


Ozone Reactivity: 1-Chloro-3-methyl-2-butene vs. Structurally Similar Chlorinated Alkenes

The room-temperature gas-phase rate constant for 1-chloro-3-methyl-2-butene with ozone is 43.8±5.4 ×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹, approximately 12-fold higher than that of 1-chloro-2-methyl-2-propene (3.71±0.49) and 18-fold higher than 3-chloro-1-butene (2.42±0.57), measured under identical conditions (298±2 K, 760±10 Torr, relative-rate method) [1]. The compound is also approximately 1.9-fold more reactive than the allylic isomer 1-chloro-2-butene (22.9±1.7) [1].

Atmospheric chemistry Gas-phase kinetics Structure-reactivity relationships

Prenyl Halide Synthesis Yield: Chloride Outperforms Bromide and Iodide from Isoprene

In a unified surface-mediated hydrohalogenation protocol using isoprene as the common substrate, prenyl chloride was obtained in 82% yield (SOCl₂/SiO₂), outperforming prenyl bromide (70%, PBr₃/SiO₂) and prenyl iodide (65%, PI₃/SiO₂), all reactions conducted at −10°C within 30 minutes [1]. The 12-percentage-point advantage of the chloride over the bromide and 17-point advantage over the iodide are attributable to the higher efficiency of the SOCl₂/SiO₂ reagent system in delivering HCl equivalents.

Synthetic methodology Hydrohalogenation Prenyl halide preparation

Nucleophilic Substitution Regioselectivity: Dominant Tertiary Alcohol Formation via Allylic Rearrangement

Under nucleophilic substitution conditions, 1-chloro-3-methyl-2-butene produces the tertiary alcohol 2-methyl-3-buten-2-ol in 85% yield versus only 15% of the primary alcohol 3-methyl-2-buten-1-ol, reflecting preferential attack at the more substituted allylic terminus via an SN1 or SN2′ pathway [1]. By contrast, the less substituted analog 1-chloro-2-butene gives a markedly different product distribution where the primary alcohol (2-buten-1-ol) is the minor component, demonstrating that the gem-dimethyl substitution on 1-chloro-3-methyl-2-butene fundamentally alters the regiochemical outcome [1].

Allylic rearrangement SN1/SN2′ mechanism Product distribution

Continuous-Flow Manufacturing: Scalable On-Demand Synthesis with 86–93% Yield

A 2025 continuous-flow platform achieved 86% isolated yield of 1-chloro-3-methyl-2-butene in a packed-bed reactor (−15°C, 15 min residence time, 0.5 equiv. SOCl₂), with sustained output of 91–93% yield over 10 hours of uninterrupted operation using a dual-reactor cyclic rotation strategy [1]. This compares favorably with prior art batch processes that reported only 63% yield (British Patent 855,696) or 57% effective yield (French Patent 1,548,516) for the same transformation [2].

Flow chemistry Process intensification Continuous manufacturing

Solvolysis Mechanistic Divergence: Primary vs. Tertiary Dimethylallyl Chloride Isomers

Kinetic studies comparing the primary isomer 3,3-dimethylallyl chloride (1-chloro-3-methyl-2-butene) with its tertiary isomer 1,1-dimethylallyl chloride reveal that both undergo SN1 solvolysis in phenol, yet the primary chloride exhibits a markedly different response to nucleophile strength: increasing nucleophilicity shifts the primary:tertiary (P/T) product ratio from the primary chloride considerably faster than from the tertiary chloride, indicating a growing SN2 contribution for 1-chloro-3-methyl-2-butene with stronger nucleophiles [1][2]. This dual-pathway capability is absent in the tertiary isomer [1].

Solvolysis kinetics SN1 vs. SN2 mechanism Ion-pair intermediates

Patent-Backed Selectivity: NaCl-Mediated Process Achieves 89% Selectivity at 86% Conversion

US Patent 4,036,899 discloses a process using NaCl as an additive in the hydrochlorination of isoprene that achieves 86% conversion of isoprene with 89% selectivity to 1-chloro-3-methyl-2-butene, generating only 1.4% of the undesired tertiary chloride isomer (3-chloro-3-methyl-1-butene) and 2.5% heavy byproducts [1]. This represents a substantial selectivity improvement over the prior art, where the British Patent 855,696 process gave only 63% yield with 8% tertiary chloride contamination, and the French Patent 1,548,516 process yielded 57% of the desired compound with 6.8% tertiary chloride [1].

Process chemistry Selectivity optimization Industrial synthesis

High-Value Application Scenarios Where 1-Chloro-3-methyl-2-butene Is the Data-Backed Choice


Total Synthesis of Geraniol and Terpenoid Aroma Chemicals via Prenyl Chloride Route

1-Chloro-3-methyl-2-butene serves as the foundational C₅ building block in the classic total synthesis of geraniol, as first demonstrated by Kwart and Miller [1]. The established industrial route proceeds through condensation of prenyl chloride with acetone to give methylheptenone, followed by ethynylation, hydrogenation, and rearrangement to yield linalool, geraniol, and nerol [2]. The 86–93% continuous-flow yields reported by Zhao et al. (2025) demonstrate the scalability of the prenyl chloride approach for industrial aroma chemical production [3]. Selection of 1-chloro-3-methyl-2-butene over alternative prenylating agents (e.g., prenyl alcohol or prenyl bromide) is justified by the higher hydrohalogenation yield of the chloride (82% vs. 70% for bromide vs. 65% for iodide) and the well-precedented downstream chemistry [4].

Prenylation in Natural Product Total Synthesis: Hyperforin and Related Phloroglucinols

The total synthesis of the antidepressant natural product hyperforin employs 1-chloro-3-methyl-2-butene for regioselective installation of the prenyl side chain onto a cyclohexadiene intermediate, using freshly prepared barium iodide to direct reactivity to the desired position [1][2]. The compound's dual SN1/SN2 capability, as evidenced by solvolysis kinetic studies comparing primary and tertiary dimethylallyl chloride isomers [3], is mechanistically critical for achieving the required regioselectivity in complex polyfunctional settings where competing substitution pathways must be suppressed.

Gas-Phase Reactivity Studies: Ozonolysis Kinetics of Chlorinated Alkenes

The well-characterized room-temperature ozone rate constant of 43.8×10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ for 1-chloro-3-methyl-2-butene [1] positions this compound as a key reference substrate for structure-reactivity correlation studies in atmospheric chemistry. Its reactivity is substantially higher than structurally similar chlorinated alkenes (12–18×, as detailed in Section 3, Evidence Item 1), making it a useful probe for frontier orbital theory validation and computational modeling of ozone–alkene cycloaddition transition states [1]. Researchers requiring a chlorinated alkene with intermediate-to-high ozone reactivity for mechanistic or environmental fate studies can select this compound based on the directly comparable, peer-reviewed rate data.

Electrochemical Allylation: Access to Homoallyl Alcohols Inaccessible via Organometallic Routes

Electrochemical addition of 1-chloro-3-methyl-2-butene to acetone yields two isomeric homoallyl alcohols, one of which is not accessible through conventional Grignard or organolithium-based allylation chemistry [1]. This distinct product profile, arising from the unique electrochemical reduction pathway of the allylic chloride, provides a compelling reason to select 1-chloro-3-methyl-2-butene over alternative allylic halides when electrochemical generation of non-canonical allylation products is the synthetic objective.

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